molecular formula C10H14N2 B12437620 (Cyclopropyl(phenyl)methyl)hydrazine

(Cyclopropyl(phenyl)methyl)hydrazine

Katalognummer: B12437620
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: DKLYVMORPUVXAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclopropyl(phenyl)methyl)hydrazine is an organic compound with the molecular formula C10H14N2 This compound features a cyclopropyl group, a phenyl group, and a hydrazine moiety, making it a unique structure in organic chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropyl(phenyl)methyl)hydrazine typically involves the reaction of cyclopropylmethyl bromide with phenylhydrazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromide is replaced by the hydrazine group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclopropyl(phenyl)methyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction could produce simpler hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

(Cyclopropyl(phenyl)methyl)hydrazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (Cyclopropyl(phenyl)methyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in neurotransmission and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Cyclopropyl(phenyl)methyl)hydrazine is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C10H14N2

Molekulargewicht

162.23 g/mol

IUPAC-Name

[cyclopropyl(phenyl)methyl]hydrazine

InChI

InChI=1S/C10H14N2/c11-12-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7,11H2

InChI-Schlüssel

DKLYVMORPUVXAO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(C2=CC=CC=C2)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.